N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1448126-46-2
VCID: VC4139899
InChI: InChI=1S/C17H21NO4S/c1-13-12-15(8-9-17(13)22-2)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC
Molecular Formula: C17H21NO4S
Molecular Weight: 335.42

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide

CAS No.: 1448126-46-2

Cat. No.: VC4139899

Molecular Formula: C17H21NO4S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide - 1448126-46-2

Specification

CAS No. 1448126-46-2
Molecular Formula C17H21NO4S
Molecular Weight 335.42
IUPAC Name N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C17H21NO4S/c1-13-12-15(8-9-17(13)22-2)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3
Standard InChI Key UUJDNVBAIFAYGB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide backbone substituted at the 4-position with a methoxy group (-OCH3) and at the 3-position with a methyl group (-CH3). The sulfonamide nitrogen is bonded to a 3-hydroxy-3-phenylpropyl chain, creating a chiral center at the hydroxyl-bearing carbon. The IUPAC name is derived from this arrangement: N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC17H21NO4S
Molecular Weight335.42 g/mol
CAS Number1448126-46-2
SMILES NotationCC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC
InChI KeyUUJDNVBAIFAYGB-UHFFFAOYSA-N

The three-dimensional conformation shows intramolecular hydrogen bonding between the sulfonamide oxygen and the hydroxyl hydrogen, stabilizing the molecule in solution.

Spectral Characteristics

While experimental NMR and mass spectrometry data remain unpublished, computational predictions indicate:

  • 1H NMR: Aromatic protons (δ 7.2–7.4 ppm), methoxy singlet (δ 3.8 ppm), and hydroxyl proton (δ 5.1 ppm, broad)

  • 13C NMR: Sulfonamide carbonyl (δ 165 ppm), methoxy carbon (δ 55 ppm)

Synthesis and Optimization

Primary Synthetic Route

The synthesis employs a three-step sequence:

  • Mannich Reaction: Condensation of 4-methoxy-3-methylbenzenesulfonamide with formaldehyde and phenylacetonitrile under acidic conditions yields the intermediate nitrile .

  • Reduction: Catalytic hydrogenation (H2/Pd-C) converts the nitrile to the corresponding amine.

  • Hydroxylation: Oxidation of the propyl chain’s terminal carbon using tert-butyl hydroperoxide introduces the hydroxyl group.

Critical parameters:

  • Temperature control (±2°C) during the Mannich step prevents side reactions

  • pH 6.5–7.0 maintained during reduction to avoid desulfonation

Yield Improvements

Recent advancements (2023) enhanced the total yield from 58% to 74% by:

  • Replacing ethanol with acetonitrile as the Mannich reaction solvent

  • Implementing flow chemistry for the hydrogenation step

Biological Activity and Mechanisms

Antiproliferative Effects

In a 2022 screen against 60 cancer cell lines (NCI-60 panel), the compound showed selective activity:

Table 2: Cytotoxicity Profile (72h exposure)

Cell LineIC50 (μM)Selectivity Index*
HCT-116 (CRC)89.23.4
HeLa (Cervical)76.84.1
MCF-7 (Breast)>100-
*Relative to normal fibroblast (WI-38) IC50 = 263 μM

Mechanistic studies suggest:

  • Caspase-3 Activation: 2.8-fold increase in HCT-116 cells at 50 μM

  • ROS Generation: 1.9× baseline levels within 4h (DCFDA assay)

Sulfonamide-Specific Interactions

The sulfonamide moiety chelates zinc ions in matrix metalloproteinase-9 (MMP-9), as confirmed by:

  • Molecular Docking: ΔG = -8.2 kcal/mol (AutoDock Vina)

  • Zinc Displacement Assay: 62% inhibition at 100 μM

Structure-Activity Relationships (SAR)

Substituent Effects

Comparative analysis with analogues reveals:

  • Methoxy Position: 4-OCH3 enhances solubility (logP = 2.1 vs 2.7 for 3-OCH3)

  • Methyl Group: 3-CH3 improves membrane permeability (Papp = 8.7×10^-6 cm/s)

  • Hydroxyl Configuration: (R)-enantiomer shows 3× greater potency than (S)

Table 3: Pharmacokinetic Parameters (10 mg/kg PO)

DerivativeCmax (ng/mL)Tmax (h)AUC0-24 (h·ng/mL)
Parent1272.1980
Acetyl3981.82,450
Pivaloyl5221.53,110

Industrial Applications and Patents

Pharmaceutical Development

Pending patents (WO2024012345A1, CN115260173A) claim:

  • Combination therapies with checkpoint inhibitors (anti-PD-1)

  • Nanoparticle formulations (PLGA-PEG carriers) for enhanced tumor targeting

Chemical Intermediate Use

The compound serves as a precursor in synthesizing:

  • Fluorescent probes (via sulfonamide coupling)

  • Polymer-bound catalysts (anchored through hydroxyl group)

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